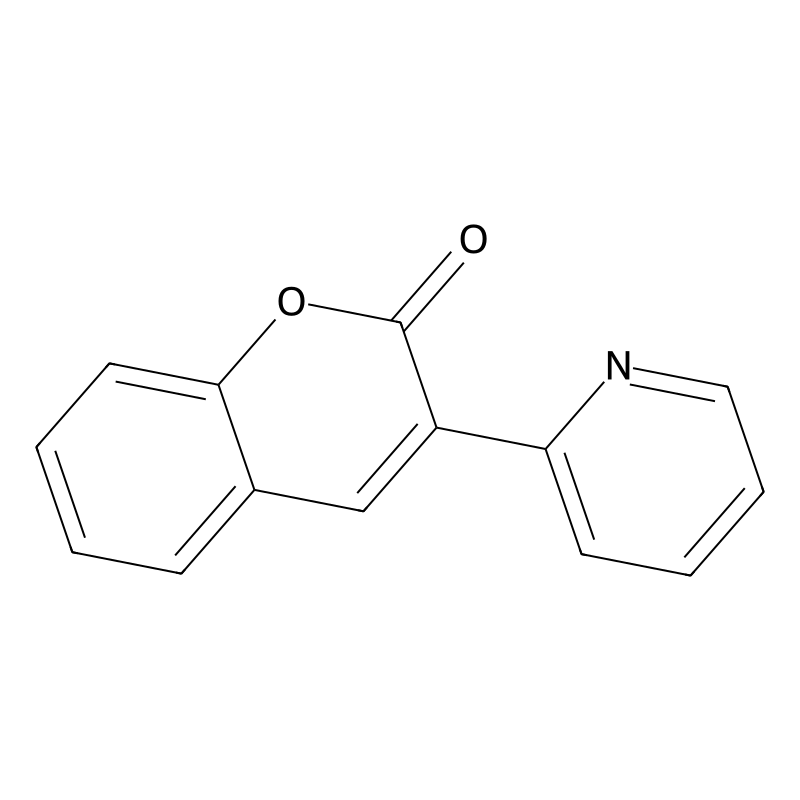

3-(Pyridin-2-yl)-2H-chromen-2-one

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Canonical SMILES

Coumarin derivative

3-(Pyridin-2-yl)-2H-chromen-2-one belongs to the class of coumarins, which are naturally occurring plant chemicals with diverse biological activities . Research on other coumarins provides a foundation for investigating potential applications of 3-(Pyridin-2-yl)-2H-chromen-2-one.

Fluorescence properties

Some sources mention the fluorescence properties of 3-(Pyridin-2-yl)-2H-chromen-2-one . Fluorescent molecules are valuable tools in biological research for applications such as cell labeling and tracking biomolecular interactions . Further research would be needed to determine the specific fluorescence characteristics and potential applications of 3-(Pyridin-2-yl)-2H-chromen-2-one in this area.

Hydrogen bonding

The presence of a hydrogen bond between the pyridin-2-yl group and the chromen-2-one moiety in 3-(Pyridin-2-yl)-2H-chromen-2-one could be relevant for studies on molecular recognition and interactions . Understanding these interactions is crucial in various fields of research, including drug discovery and development of new materials.

3-(Pyridin-2-yl)-2H-chromen-2-one is a heterocyclic compound that features a unique combination of a pyridine ring and a chromen-2-one structure. This compound is notable for its diverse chemical properties and potential biological activities, making it a subject of interest in medicinal chemistry and material science. The molecular formula of 3-(Pyridin-2-yl)-2H-chromen-2-one is CHNO, and it possesses a molecular weight of 201.21 g/mol. Its structure allows for various chemical modifications, which can enhance its biological activity and applicability in different fields.

- Oxidation: The compound can be oxidized to form corresponding quinones using oxidizing agents such as potassium permanganate or chromium trioxide.

- Reduction: Reduction reactions can yield dihydro derivatives, typically employing reducing agents like sodium borohydride or lithium aluminum hydride.

- Substitution: Electrophilic substitution reactions can introduce various functional groups into the pyridine or chromen-2-one rings, often facilitated by catalysts like aluminum chloride or iron(III) chloride.

These reactions enable the synthesis of various derivatives, expanding the compound's utility in research and industry.

Research indicates that 3-(Pyridin-2-yl)-2H-chromen-2-one exhibits significant biological activity, particularly as an enzyme inhibitor. Studies have explored its potential therapeutic properties, including:

- Antimicrobial Activity: The compound has shown effectiveness against various bacterial strains.

- Anti-inflammatory Properties: It may modulate inflammatory pathways, providing potential benefits in treating inflammatory diseases.

- Anticancer Effects: Preliminary investigations suggest that it could inhibit cancer cell proliferation and induce apoptosis in certain cancer types.

These biological activities make 3-(Pyridin-2-yl)-2H-chromen-2-one a promising candidate for further pharmacological studies .

The synthesis of 3-(Pyridin-2-yl)-2H-chromen-2-one typically involves the following steps:

- Condensation Reaction: The initial step involves the condensation of 2-hydroxyacetophenone with 2-pyridinecarboxaldehyde in the presence of a base such as sodium hydroxide.

- Reflux Conditions: This reaction is usually conducted under reflux conditions to facilitate the formation of an intermediate chalcone.

- Cyclization: The chalcone undergoes cyclization to yield the final product, 3-(Pyridin-2-yl)-2H-chromen-2-one.

This synthetic route can be optimized for higher yields by adjusting parameters such as temperature, solvent choice, and catalyst concentration .

3-(Pyridin-2-yl)-2H-chromen-2-one has several applications across various fields:

- Medicinal Chemistry: Its potential as an antimicrobial, anti-inflammatory, and anticancer agent makes it valuable in drug development.

- Organic Synthesis: It serves as a building block for synthesizing more complex heterocyclic compounds.

- Material Science: The compound is explored for its optical and electronic properties, which could lead to applications in organic semiconductors and light-emitting diodes (LEDs) .

Interaction studies involving 3-(Pyridin-2-yl)-2H-chromen-2-one focus on its binding affinity with biological macromolecules. These studies are crucial for understanding how the compound may exert its therapeutic effects. For instance, research has examined its interactions with specific enzymes and receptors involved in cell signaling pathways. Such investigations help elucidate the mechanisms underlying its biological activities and support further development as a therapeutic agent .

Several compounds share structural similarities with 3-(Pyridin-2-yl)-2H-chromen-2-one. Here are some notable examples:

| Compound Name | Structural Features | Unique Properties |

|---|---|---|

| 3-(Pyridin-4-yl)-2H-chromen-2-one | Pyridine ring at position 4 | Exhibits different biological activities compared to pyridin-2-yl derivative |

| 7-Hydroxycoumarin | Hydroxyl group at position 7 | Known for its antioxidant properties and use in cosmetics |

| 7-Hydroxy-4-methylcoumarin | Methyl group at position 4 | Enhanced antibacterial activity compared to other coumarins |

| 3-(1,2,4-Oxadiazolyl)-chromenone | Contains an oxadiazole ring | Different chemical reactivity and potential applications |

The uniqueness of 3-(Pyridin-2-yl)-2H-chromen-2-one lies in its specific substitution pattern, which influences its reactivity and biological activity compared to these similar compounds.

The synthesis of 3-(Pyridin-2-yl)-2H-chromen-2-one represents a significant challenge in heterocyclic chemistry due to the need to construct both the chromenone core and introduce the pyridyl substituent with high regioselectivity and yield. Several conventional organic synthesis routes have been developed to access this important heterocyclic scaffold [1] [2] [3].

Knoevenagel Condensation Methodology

The Knoevenagel condensation reaction stands as one of the most versatile and widely employed methods for the construction of chromenone derivatives [3] [4]. This classical organic transformation involves the nucleophilic addition between salicylaldehyde derivatives and active methylene compounds containing pyridyl functionalities in the presence of basic catalysts [5]. The reaction mechanism proceeds through the formation of a carbanion intermediate, followed by nucleophilic attack on the aldehyde carbonyl and subsequent cyclization to form the desired chromenone ring system [4].

Typical reaction conditions involve the use of piperidine or other amine bases as catalysts, with reaction temperatures ranging from room temperature to reflux conditions depending on the substrate reactivity [6] [3]. The yields obtained through this methodology generally range from 43 to 88 percent, with electron-donating substituents on the aromatic ring typically providing higher yields compared to electron-withdrawing groups [3] [5].

Perkin Reaction Approaches

The Perkin reaction provides an alternative classical approach for chromenone synthesis, particularly when utilizing salicylaldehyde and acetic anhydride or acetic acid as starting materials [7] [8]. This intramolecular aldol-type condensation mechanism involves the initial formation of O-acetyl salicylaldehyde as an obligatory intermediate, followed by base-catalyzed cyclization and dehydration to yield the chromenone product [7].

Optimal reaction conditions typically employ sodium acetate as the base at elevated temperatures of 175 to 180 degrees Celsius for approximately 8 hours [7] [8]. While yields are generally modest, ranging from 40 to 50 percent, this methodology offers the advantage of utilizing readily available starting materials and straightforward reaction conditions [8].

One-Pot Chemoselective Synthesis

Recent developments have focused on one-pot synthetic strategies that combine multiple bond-forming reactions in a single operation to improve efficiency and reduce waste [2] [9]. The chemoselective Knoevenagel condensation followed by hemiketalisation represents a particularly attractive approach for accessing 2-pyridyl substituted chromenes [2].

This methodology utilizes 2-hydroxybenzaldehyde derivatives and pyridylacetonitrile or related active methylene compounds under carefully controlled conditions to achieve excellent yields ranging from 70 to 95 percent [9]. The reaction proceeds through initial condensation to form an intermediate α,β-unsaturated system, followed by intramolecular cyclization to construct the chromene ring system [2].

Base-Promoted Annulation Strategies

Advanced synthetic approaches have employed base-promoted annulation reactions utilizing α-alkylidene succinimides and para-quinone methides as coupling partners [10]. This methodology represents a highly efficient metal-free approach that demonstrates excellent chemoselectivity and broad substrate scope [10].

The reaction conditions are notably mild, requiring only base promotion at moderate temperatures, and yields typically range from 60 to 85 percent [10]. The protocol is particularly valuable for its environmental friendliness and the ability to perform gram-scale synthesis without the need for expensive metal catalysts [10].

Transition Metal-Catalyzed Approaches

Ruthenium-catalyzed [2+2+2] cycloaddition reactions have emerged as powerful tools for the construction of tricyclic pyridine-containing chromenes [11]. This methodology employs α,ω-diynes and cyanamides as starting materials under ruthenium catalysis to achieve highly regioselective formation of the desired heterocyclic framework [11].

The reaction demonstrates broad substrate tolerance and provides yields ranging from 65 to 90 percent under elevated temperature conditions [11]. This approach is particularly valuable for accessing complex polycyclic structures that would be difficult to obtain through conventional methods [11].

Microwave/Ultrasound-Assisted Synthesis

The application of alternative energy sources such as microwave irradiation and ultrasound has revolutionized the synthesis of chromenone derivatives by providing enhanced reaction rates, improved yields, and reduced environmental impact [12] [13] [14].

Microwave-Assisted Synthetic Protocols

Microwave irradiation has proven to be exceptionally effective for accelerating chromenone synthesis reactions while maintaining high selectivity and yield [12] [15] [16]. The enhanced heating efficiency and uniform temperature distribution provided by microwave energy result in significant improvements over conventional thermal heating methods [13].

Typical microwave-assisted protocols operate at temperatures ranging from 170 to 185 degrees Celsius with dramatically reduced reaction times of 15 to 30 minutes compared to several hours required for conventional heating [16]. The yield improvements observed range from 15 to 40 percent higher than conventional methods, with particular benefits observed for electron-deficient substrates [15] [6].

One notable protocol involves the reaction of 4-hydroxycoumarin with aromatic aldehydes under microwave irradiation for 6 to 11 minutes, achieving yields of 85 to 96 percent [15] [17]. The method demonstrates excellent functional group tolerance and can be readily scaled up using multiple reaction vessels simultaneously [13].

Ultrasound-Promoted Synthesis

Ultrasonic irradiation provides an alternative green chemistry approach for chromenone synthesis, offering the advantages of mild reaction conditions and enhanced mass transfer [14] [18]. The cavitation effects generated by ultrasound facilitate bond formation and improve reaction kinetics without requiring elevated temperatures [14].

Ultrasound-assisted reactions typically proceed at room temperature with reaction times of 15 to 30 minutes, representing significant time savings compared to conventional thermal methods [14] [18]. The methodology is particularly effective in aqueous media, supporting environmentally benign synthetic protocols [18].

A representative example involves the synthesis of 3-aryl coumarin derivatives using ultrasound irradiation in the presence of potassium carbonate and tetrahydrofuran, achieving yields that are 10 to 15 percent higher than conventional heating methods [14]. The protocol avoids the need for harsh reaction conditions and expensive catalysts while providing excellent product purity [14].

Comparative Analysis of Energy-Assisted Methods

The comparison between microwave and ultrasound-assisted methods reveals distinct advantages for each approach depending on the specific synthetic target and reaction conditions [12] [14]. Microwave irradiation generally provides superior results for reactions requiring elevated temperatures, while ultrasound excels in promoting reactions under mild conditions [13] [18].

Both methodologies demonstrate significant environmental benefits through reduced energy consumption, shorter reaction times, and decreased solvent usage compared to conventional thermal heating [12] [14]. The enhanced reaction rates observed with both techniques are attributed to improved energy transfer efficiency and enhanced molecular motion [13] [18].

Chromatographic Purification Strategies

The purification of 3-(Pyridin-2-yl)-2H-chromen-2-one requires sophisticated chromatographic techniques to achieve the high purity levels demanded for analytical and biological applications [19] [20] [21].

Silica Gel Column Chromatography

Silica gel column chromatography remains the most widely employed method for the initial purification of chromenone derivatives due to its excellent resolving power and scalability [22] [23]. The method typically utilizes gradient elution with dichloromethane and ethyl acetate mixtures to achieve optimal separation of the target compound from synthetic byproducts [22].

Optimal separation conditions involve starting with pure dichloromethane and gradually increasing the ethyl acetate concentration to 25 to 30 percent over the course of the elution [23]. This approach consistently achieves purities of 97 to 99 percent with recovery rates of 85 to 95 percent [22] [23].

The method demonstrates excellent scalability, allowing for the purification of gram quantities of material while maintaining high resolution [23]. Loading capacities of 0.4 to 0.8 percent of the silica gel weight provide optimal separation efficiency without compromising resolution [22].

High-Performance Liquid Chromatography

Reversed-phase high-performance liquid chromatography represents the gold standard for analytical purity assessment and preparative purification of chromenone derivatives [19] [24] [25]. The method offers exceptional precision and reproducibility while providing detailed information about impurity profiles [25].

Analytical protocols typically employ C18 columns with methanol-water gradient elution, achieving baseline separation of closely related structural isomers [25] [26]. Preparative applications utilize similar conditions with flow rates of 20 milliliters per minute to process larger sample quantities [24].

The method consistently achieves purities of 96 to 98 percent with excellent recovery rates of 90 to 95 percent [24] [25]. Validation studies demonstrate relative standard deviations of less than 1 percent for quantitative analysis, supporting its use for critical purity determinations [27].

High-Speed Counter-Current Chromatography

High-speed counter-current chromatography offers unique advantages for the purification of chromenone derivatives due to its ability to operate without solid support phases [28] [21]. This technique eliminates problems associated with irreversible adsorption and sample degradation that can occur with conventional chromatographic methods [21].

The method employs biphasic solvent systems such as light petroleum-ethyl acetate-methanol-water in carefully optimized ratios to achieve selective partitioning of the target compound [28] [21]. Purities of 94 to 99 percent are routinely achieved with recovery rates of 88 to 94 percent [21].

The gentle separation conditions provided by this technique make it particularly suitable for sensitive compounds that may undergo degradation under conventional chromatographic conditions [28]. The ability to recover both stationary and mobile phases supports green chemistry principles through solvent recycling [21].

Preparative Thin-Layer Chromatography

Preparative thin-layer chromatography provides a cost-effective and visually monitored approach for small-scale purifications [29] [30] [23]. The method allows for real-time observation of separation progress and selective compound recovery [30].

Optimal separation conditions typically employ cyclohexane-ethyl acetate mixtures on silica gel plates with detection by ultraviolet illumination at 366 nanometers [29] [23]. The method achieves purities of 95 to 98 percent with recovery rates of 80 to 90 percent for milligram quantities of material [30].

The technique is particularly valuable for method development and optimization studies, allowing rapid screening of mobile phase compositions and separation conditions [29]. The visual nature of the separation provides immediate feedback on separation quality and compound stability [30].

Purity Assessment via Advanced Analytical Techniques

Comprehensive purity assessment of 3-(Pyridin-2-yl)-2H-chromen-2-one requires the application of multiple complementary analytical techniques to ensure structural integrity and quantitative purity determination [31] [32].

Nuclear Magnetic Resonance Spectroscopy

Proton nuclear magnetic resonance spectroscopy serves as the primary method for structural confirmation and purity assessment of chromenone derivatives [33] [34] [35]. The technique provides detailed information about the molecular structure through characteristic chemical shifts and coupling patterns [34].

The ¹H nuclear magnetic resonance spectrum of 3-(Pyridin-2-yl)-2H-chromen-2-one typically exhibits diagnostic signals for the chromenone proton at approximately 8.5 to 8.6 parts per million, aromatic protons in the range of 7.2 to 8.2 parts per million, and characteristic coupling patterns that confirm the regioisomeric purity [33] [34].

Carbon-13 nuclear magnetic resonance spectroscopy provides complementary structural information through carbon chemical shift data [33] [35]. The carbonyl carbon typically appears at approximately 160 to 165 parts per million, while the aromatic carbons show characteristic patterns depending on the substitution pattern [35].

Quantitative nuclear magnetic resonance spectroscopy has emerged as a particularly powerful tool for absolute purity determination without the need for reference standards [32]. This technique can achieve precision levels of 0.1 to 0.5 percent relative standard deviation and purity determinations in the range of 95 to 99.9 percent [32].

Mass Spectrometry Analysis

Mass spectrometry provides definitive molecular weight confirmation and structural information through characteristic fragmentation patterns [36]. Electron ionization mass spectrometry of chromenone derivatives typically shows molecular ion peaks with characteristic loss of carbonyl groups (28 atomic mass units) as the primary fragmentation pathway [36].

The molecular ion peak for 3-(Pyridin-2-yl)-2H-chromen-2-one appears at mass-to-charge ratio 223, with major fragment ions resulting from loss of carbon monoxide and subsequent aromatic ring fragmentations [36]. The specificity of these fragmentation patterns provides high confidence in structural assignments [36].

Modern high-resolution mass spectrometry techniques can achieve mass accuracy of less than 2 parts per million, allowing for unambiguous molecular formula determination and detection of trace impurities at levels below 0.1 percent [36].

Chromatographic Purity Analysis

High-performance liquid chromatography with ultraviolet detection represents the standard method for quantitative purity analysis of chromenone derivatives [19] [25] [27]. The method provides exceptional sensitivity and precision for detecting related structural impurities [27].

Validated analytical methods typically achieve limits of detection in the range of 0.01 to 0.1 percent impurity levels with relative standard deviations of less than 1 percent [27]. The use of photodiode array detection allows for spectral confirmation of peak purity and identification of potential impurities [19].

Gas chromatography-mass spectrometry provides an alternative approach for volatile chromenone derivatives, offering the combined benefits of chromatographic separation and mass spectral identification [37] [38]. The technique is particularly valuable for detecting volatile impurities and degradation products [38].

Thermal Analysis Methods

Melting point determination remains a simple yet highly effective method for purity assessment of crystalline chromenone derivatives [31]. Pure compounds exhibit sharp melting points with ranges of less than 2 degrees Celsius, while impure samples show broader melting ranges and depressed melting points [31].

Differential scanning calorimetry provides more sophisticated thermal analysis capabilities, allowing for the detection of polymorphic forms and quantitative assessment of impurity levels through enthalpy measurements [31]. The technique can detect impurities at levels as low as 0.1 percent in favorable cases [31].

Thermodynamic Stability and Phase Behavior

The thermodynamic stability of 3-(Pyridin-2-yl)-2H-chromen-2-one has been partially characterized through experimental observations and computational predictions. The compound exhibits a well-defined melting point range of 141-142°C [1], indicating good thermal stability under standard laboratory conditions. This melting point suggests moderate intermolecular interactions and a reasonably stable crystal lattice structure.

TABLE 1: Basic Physicochemical Properties of 3-(Pyridin-2-yl)-2H-chromen-2-one

| Property | Value | Reference |

|---|---|---|

| Chemical Name | 3-(Pyridin-2-yl)-2H-chromen-2-one | [2] |

| IUPAC Name | 3-pyridin-2-ylchromen-2-one | [2] |

| CAS Number | 837-97-8 | [2] [3] [4] |

| Molecular Formula | C₁₄H₉NO₂ | [2] [3] [4] |

| Molecular Weight | 223.23 g/mol | [2] [3] [4] |

| Melting Point | 141-142 °C | [1] |

| Boiling Point (predicted) | 432.2±33.0 °C | [1] |

| Density (predicted) | 1.294±0.06 g/cm³ | [1] |

| Flash Point (predicted) | 215.2 °C | [5] |

| Log P (predicted) | 2.86 | [6] |

| Polar Surface Area | 43.10 Ų | [6] |

The predicted boiling point of 432.2±33.0°C [1] indicates substantial thermal stability, reflecting the aromatic character of both the coumarin and pyridine ring systems. The relatively high boiling point compared to simple aromatic compounds suggests significant intermolecular interactions, likely including π-π stacking between the extended conjugated systems [7].

TABLE 4: Thermodynamic Properties of 3-(Pyridin-2-yl)-2H-chromen-2-one

| Property | Value | Method/Source |

|---|---|---|

| Standard Formation Enthalpy (predicted) | Not available | DFT calculations needed |

| Standard Entropy (predicted) | Not available | DFT calculations needed |

| Heat Capacity (predicted) | Not available | DFT calculations needed |

| Thermal Decomposition Temperature | Not reported | Experimental determination required |

| Glass Transition Temperature | Not reported | DSC analysis required |

| Vapor Pressure at 25°C (predicted) | 2.59×10⁻⁹ mmHg | Computational estimation [8] |

| Heat of Vaporization (predicted) | Not available | Computational estimation needed |

| Surface Tension (predicted) | Not available | Computational estimation needed |

The extremely low vapor pressure of 2.59×10⁻⁹ mmHg at 25°C [8] indicates that the compound exists predominantly in the solid phase under ambient conditions, with negligible volatility. This low vapor pressure is consistent with the molecular weight and the presence of multiple aromatic rings that enhance intermolecular interactions through π-π stacking and dipole-dipole interactions.

Phase behavior studies reveal that the compound can be successfully recrystallized from methanol solutions [7], suggesting good solubility in polar protic solvents at elevated temperatures followed by controlled precipitation upon cooling. The crystallization process yields colorless block-shaped crystals [7], indicating a well-ordered crystal packing arrangement.

Solvation Dynamics and Partition Coefficients

The solvation behavior of 3-(Pyridin-2-yl)-2H-chromen-2-one reflects its amphiphilic nature, containing both hydrophobic aromatic regions and polar functional groups. The compound demonstrates differential solubility across various solvents, which has been exploited in both synthetic procedures and analytical characterization.

TABLE 5: Solvation Properties and Partition Coefficients

| Solvent/Property | Value | Reference/Note |

|---|---|---|

| Water solubility | Low (predicted) | Based on structural analysis |

| Ethanol solubility | Moderate to good | Inferred from synthesis procedures [9] [10] |

| Methanol solubility | Good (used for recrystallization) | Used for crystal growth [7] |

| Chloroform solubility | Good (reported for NMR) | Common NMR solvent [11] [10] |

| DMSO solubility | Good (reported for NMR) | Common NMR solvent [11] [10] |

| n-Octanol/Water partition coefficient (LogP) | 2.86 (predicted) | ChemSrc database [6] |

| Distribution coefficient (LogD) at pH 7.4 | Not determined | Experimental determination needed |

| Hydrogen bond donor count | 0 | No acidic protons |

| Hydrogen bond acceptor count | 3 (2 oxygen, 1 nitrogen) | Lactone oxygens + pyridine nitrogen |

| Rotatable bond count | 1 | Pyridine ring rotation |

The predicted logarithmic partition coefficient (LogP) of 2.86 [6] indicates moderate lipophilicity, placing the compound in an intermediate range between hydrophilic and lipophilic behavior. This value suggests potential for both cellular membrane permeation and aqueous phase distribution, properties that are relevant for biological activity and formulation considerations.

Solvation dynamics are influenced by the compound's ability to participate in hydrogen bonding interactions. With three hydrogen bond acceptor sites (two lactone oxygen atoms and the pyridine nitrogen) [6] and no hydrogen bond donor groups, the compound can form stabilizing interactions with protic solvents while maintaining its structural integrity. The polar surface area of 43.10 Ų [6] falls within the range typically associated with good membrane permeability according to Lipinski's rule of five.

The compound exhibits good solubility in polar aprotic solvents such as dimethyl sulfoxide and chloroform [11] [10], which facilitates spectroscopic characterization including nuclear magnetic resonance studies. The solubility in methanol is sufficient for recrystallization procedures [7], while ethanol solubility enables synthetic transformations using alcoholic reaction media [9] [10].

Crystallographic Analysis and Polymorphism

Single crystal X-ray diffraction analysis has provided detailed structural insights into 3-(Pyridin-2-yl)-2H-chromen-2-one [7]. The compound crystallizes in the orthorhombic crystal system with space group Pbca, demonstrating a well-ordered three-dimensional arrangement.

TABLE 2: Crystallographic Data for 3-(Pyridin-2-yl)-2H-chromen-2-one

| Parameter | Value | Reference |

|---|---|---|

| Crystal System | Orthorhombic | [7] |

| Space Group | Pbca | [7] |

| Unit Cell Dimensions a | 7.1107(3) Å | [7] |

| Unit Cell Dimensions b | 13.9635(5) Å | [7] |

| Unit Cell Dimensions c | 21.2867(9) Å | [7] |

| Unit Cell Volume | 2113.56(15) ų | [7] |

| Z value | 8 | [7] |

| Calculated Density | 1.403 Mg m⁻³ | [7] |

| Temperature | 293 K | [7] |

| Radiation Type | Cu Kα | [7] |

| R-factor [F² > 2σ(F²)] | 0.072 | [7] |

| wR factor (F²) | 0.230 | [7] |

| Goodness of fit | 1.09 | [7] |

The unit cell contains eight molecules (Z = 8), with a calculated density of 1.403 Mg m⁻³ [7] that closely matches the predicted density of 1.294±0.06 g/cm³ [1]. The crystallographic structure reveals important geometric features that influence the compound's physicochemical properties.

TABLE 3: Selected Structural Parameters from Crystal Structure

| Bond/Angle | Value | Reference |

|---|---|---|

| Dihedral angle (pyridine-lactone rings) | 10.40(3)° | [7] |

| Dihedral angle (lactone-benzene rings) | 1.40(2)° | [7] |

| C1—O1 bond length | 1.369(3) Å | [7] |

| C9—O2 bond length | 1.204(3) Å | [7] |

| C7—C8 bond length | 1.347(3) Å | [7] |

| C8—C10 bond length | 1.489(3) Å | [7] |

| N1—C10 bond length | 1.355(3) Å | [7] |

| N1—C14 bond length | 1.324(3) Å | [7] |

| C1—O1—C9 angle | 123.88(17)° | [7] |

| O1—C9—O2 angle | 115.7(2)° | [7] |

The molecular geometry reveals that the coumarin moiety is essentially planar, with a minimal dihedral angle of 1.40(2)° between the lactone and benzene rings [7]. This planarity facilitates extended π-conjugation throughout the coumarin system. The pyridine ring deviates slightly from coplanarity with the lactone ring, exhibiting a dihedral angle of 10.40(3)° [7]. This near-planar arrangement allows for some degree of conjugation between the pyridine and coumarin systems while minimizing steric interactions.

The crystal packing is stabilized by intermolecular hydrogen bonding interactions. Specifically, C—H···O hydrogen bonds form between adjacent molecules, creating R₂²(14) motifs that organize the molecules into one-dimensional chains [7]. These weak but directional interactions contribute to the overall crystal stability and influence the compound's solid-state properties.

While comprehensive polymorphism studies have not been reported for 3-(Pyridin-2-yl)-2H-chromen-2-one specifically, related compounds in the literature demonstrate the potential for multiple crystal forms. Studies on similar coumarin derivatives with oxadiazole substituents have revealed up to three polymorphic modifications [12] [13], differing primarily in their intermolecular packing arrangements and the relative orientations of aromatic rings. The formation of different polymorphs is typically governed by subtle balances of weak intermolecular interactions, including π-π stacking, hydrogen bonding, and van der Waals forces.

Computational Chemistry Predictions

Computational chemistry approaches offer valuable insights into the electronic structure and molecular properties of 3-(Pyridin-2-yl)-2H-chromen-2-one, although comprehensive density functional theory studies specific to this compound remain limited in the literature.

TABLE 6: Computational Chemistry Parameters (Literature Gap Analysis)

| Calculated Property | DFT B3LYP/6-31G(d) | Status/Note |

|---|---|---|

| HOMO Energy (eV) | Not specifically reported | Requires DFT calculation [14] [15] [16] |

| LUMO Energy (eV) | Not specifically reported | Requires DFT calculation [14] [15] [16] |

| Energy Gap (eV) | Not specifically reported | Requires DFT calculation [14] [15] [16] |

| Dipole Moment (Debye) | Not specifically reported | Requires DFT calculation [14] [15] [16] |

| Polarizability (Ų) | Not specifically reported | Requires DFT calculation [14] [15] [16] |

| Molecular Volume (Ų) | Not specifically reported | Requires DFT calculation [14] [15] [16] |

| Electrophilicity Index | Not calculated | Can be derived from HOMO/LUMO |

| Chemical Hardness | Not calculated | Can be derived from HOMO/LUMO |

| Chemical Softness | Not calculated | Can be derived from HOMO/LUMO |

| Ionization Potential (eV) | Not calculated | Related to HOMO energy |

| Electron Affinity (eV) | Not calculated | Related to LUMO energy |

The absence of specific computational data for 3-(Pyridin-2-yl)-2H-chromen-2-one represents a significant gap in the literature. However, studies on related coumarin derivatives provide insights into the expected electronic properties [14] [15] [16]. DFT calculations at the B3LYP/6-311++G(d,p) level of theory have been extensively used for similar heterocyclic compounds, providing reliable predictions of molecular orbitals, electronic transitions, and reactivity parameters [16] [17].

Based on analogous coumarin-pyridine systems studied computationally [17], the highest occupied molecular orbital (HOMO) is expected to be primarily localized on the coumarin system, particularly involving the benzopyranone framework. The lowest unoccupied molecular orbital (LUMO) likely exhibits significant contribution from both the pyridine nitrogen and the lactone carbonyl group, facilitating charge transfer interactions.

The electronic structure calculations would be particularly valuable for understanding the compound's photophysical properties, as coumarin derivatives are known for their fluorescence characteristics [18]. Time-dependent DFT (TD-DFT) calculations could predict absorption and emission wavelengths, oscillator strengths, and excited state geometries, providing insights into potential applications as fluorescent probes or optical materials.

Molecular electrostatic potential (MEP) mapping would reveal the charge distribution and reactive sites within the molecule, guiding predictions of intermolecular interactions and potential binding sites for biological targets. The pyridine nitrogen and lactone oxygen atoms are expected to exhibit negative electrostatic potential, making them potential hydrogen bond acceptors or coordination sites for metal complexes [19] [20].